
rac (cis/trans) Donepezil N-Oxide
Overview
Description
Donepezil N-oxide is a derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. Donepezil N-oxide is formed through the oxidation of Donepezil and retains many of the pharmacological properties of its parent compound. This compound is of interest due to its potential therapeutic applications and its role in understanding the metabolic pathways of Donepezil.
Preparation Methods
Synthetic Routes and Reaction Conditions: Donepezil N-oxide can be synthesized through the oxidation of Donepezil. One common method involves the use of oxidizing agents such as Chloramine-T in an acidic medium. The reaction typically proceeds under mild conditions, with a first-order dependency on both Donepezil and the oxidant .
Industrial Production Methods: While specific industrial production methods for Donepezil N-oxide are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Donepezil N-oxide primarily undergoes oxidation reactions. The oxidation process involves the conversion of the nitrogen atom in the Donepezil molecule to an N-oxide functional group.
Common Reagents and Conditions:
Oxidizing Agents: Chloramine-T, hydrogen peroxide, or other mild oxidants.
Reaction Conditions: Acidic medium, controlled temperature, and specific reaction times to ensure complete conversion.
Major Products Formed: The primary product of the oxidation reaction is Donepezil N-oxide itself. Further oxidation or degradation products may include various hydroxylated or demethylated derivatives, depending on the reaction conditions .
Scientific Research Applications
Pharmacokinetics
Rac (cis/trans) Donepezil N-Oxide is studied to understand its metabolic pathways and pharmacokinetic properties. As a metabolite of Donepezil, it provides insights into how the parent compound is processed in the body. The compound undergoes oxidation primarily through cytochrome P450 enzymes, affecting its bioavailability and efficacy as a therapeutic agent.
Role in Alzheimer's Disease Research
This compound plays a critical role in Alzheimer's disease research due to its relationship with Donepezil. Investigations focus on:
- Binding Affinity : Studies show that this compound has a reduced binding affinity for acetylcholinesterase compared to Donepezil, yet it still contributes to cholinergic signaling pathways.
- Therapeutic Efficacy : Research indicates that understanding the effects of this metabolite can lead to improved therapeutic strategies for Alzheimer's patients, potentially leading to personalized treatment approaches based on metabolic profiles.
Combination Therapies
This compound is evaluated in combination with other drugs to assess potential synergistic effects. This includes studies on drug-drug interactions that may enhance cognitive function or mitigate side effects associated with standard treatments.
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for quality control in pharmaceutical formulations. Its unique properties allow for precise detection and quantification using techniques like high-performance liquid chromatography (HPLC).
Comparative Analysis with Other Cognitive Disorder Treatments
The following table compares this compound with other common acetylcholinesterase inhibitors used in treating cognitive disorders:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Donepezil | Acetylcholinesterase Inhibitor | Inhibits acetylcholinesterase | First-line treatment for Alzheimer's |
Rivastigmine | Acetylcholinesterase Inhibitor | Inhibits both acetylcholinesterase and butyrylcholinesterase | Transdermal patch formulation |
Galantamine | Acetylcholinesterase Inhibitor | Enhances release of acetylcholine | Acts as a nicotinic receptor modulator |
Tacrine | Acetylcholinesterase Inhibitor | Inhibits acetylcholinesterase | First drug approved for Alzheimer's |
This compound | Metabolite of Donepezil | Reduced affinity but contributes to cholinergic signaling | Unique metabolic origin influences pharmacological profile |
This comparative analysis highlights the distinct role of this compound as a metabolite, which may influence treatment strategies tailored to individual patient needs.
Case Study Overview
A notable case study involving Donepezil illustrates its efficacy in treating advanced Alzheimer's disease. The patient, diagnosed with severe dementia, exhibited significant cognitive and functional improvements after being treated with Donepezil within a clinical study context . This case underscores the importance of understanding metabolites like this compound, which may impact overall treatment outcomes.
Mechanism of Action
Donepezil N-oxide, like its parent compound Donepezil, acts as an acetylcholinesterase inhibitor. It selectively and reversibly inhibits the acetylcholinesterase enzyme, which is responsible for breaking down acetylcholine in the central nervous system. By inhibiting this enzyme, Donepezil N-oxide increases the concentration of acetylcholine, thereby enhancing cholinergic transmission and improving cognitive function in patients with Alzheimer’s disease .
Comparison with Similar Compounds
Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.
Galantamine: A natural alkaloid with acetylcholinesterase inhibitory properties.
Uniqueness: Donepezil N-oxide is unique in that it represents an oxidized form of Donepezil, providing insights into the metabolic pathways and potential oxidative degradation products of Donepezil. Its study can help in understanding the pharmacokinetics and pharmacodynamics of Donepezil and its derivatives .
Biological Activity
Rac (cis/trans) Donepezil N-Oxide is an oxidized derivative of Donepezil, a well-established acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer's disease. This compound has garnered interest due to its potential therapeutic applications and its role in understanding the metabolic pathways of Donepezil. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant research findings.
Target and Mode of Action
The primary target of this compound is acetylcholinesterase (AChE) . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This enhancement of cholinergic transmission is crucial for cognitive functions such as learning and memory, particularly in neurodegenerative conditions like Alzheimer's disease .
Biochemical Pathways
The inhibition of AChE results in elevated acetylcholine levels, which significantly impacts the cholinergic pathway. This pathway is vital for various physiological functions, including muscle contraction and pain perception. The molecular effects of this compound's action primarily involve enhancing cholinergic activity, potentially improving cognitive function in patients with diminished cholinergic signaling .
Pharmacokinetics
As a metabolite of Donepezil, this compound is expected to share similar pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles. Studies indicate variability in plasma concentrations among patients taking Donepezil, with some metabolites like Donepezil N-Oxide exhibiting significant pharmacological activity .
Research Findings
Recent studies have investigated the biological activity and therapeutic potential of this compound:
- Pharmacological Activity : Research indicates that both this compound and its parent compound demonstrate significant AChE inhibitory activity, which correlates with cognitive enhancement effects observed in animal models .
- Metabolic Variability : A study highlighted that plasma levels of active metabolites could exceed those of the parent drug in some individuals, suggesting that this compound may play a critical role in therapeutic efficacy .
- Potential Applications : Beyond Alzheimer's treatment, there is ongoing research into the use of this compound for other neurodegenerative disorders. Its ability to enhance cholinergic transmission could make it a candidate for treating conditions characterized by cholinergic deficits .
Data Table: Comparative Activity of Donepezil and Its Metabolites
Compound | AChE Inhibition | Cognitive Enhancement | Clinical Relevance |
---|---|---|---|
Donepezil | High | Significant | Widely used for Alzheimer's |
This compound | Moderate | Potentially significant | Emerging interest in research |
6-O-desmethyl-donepezil | Moderate | Under investigation | Possible role in therapeutic effects |
Case Studies
Several case studies have documented the effects of this compound:
- Case Study 1 : A clinical trial involving patients with mild to moderate Alzheimer's disease showed improved cognitive scores when treated with formulations containing this compound alongside standard therapy .
- Case Study 2 : Observations from a cohort study indicated that patients exhibiting higher plasma levels of donepezil metabolites experienced better cognitive outcomes compared to those with lower levels, emphasizing the importance of metabolite activity in treatment efficacy .
Q & A
Basic Research Questions
Q. How can researchers design synthetic routes for rac (cis/trans) Donepezil N-Oxide?
- Methodological Approach : Begin with a systematic literature review to identify existing protocols for Donepezil derivatives. Prioritize reactions compatible with racemic mixtures and isomer separation (e.g., chiral catalysts or resolving agents). Optimize reaction conditions (solvent, temperature, catalysts) for cis/trans isomer control. Validate purity using HPLC and confirm stereochemistry via X-ray crystallography or NOESY NMR .
Q. What analytical techniques are most effective for confirming the cis/trans isomer configuration?
- Methodological Approach : Use chiral stationary phase chromatography (e.g., HPLC or GC) to separate isomers. Confirm configurations via nuclear Overhauser effect (NOE) in NMR spectroscopy for spatial proximity analysis. X-ray diffraction provides definitive structural evidence. Cross-validate with computational methods (e.g., DFT calculations for energy minimization of isomers) .
Q. How should researchers address stability challenges during storage and handling of this compound?
- Methodological Approach : Conduct accelerated stability studies under varying pH, temperature, and humidity conditions. Monitor degradation products using LC-MS and UV-Vis spectroscopy. Implement inert atmosphere storage (argon) and lyophilization for hygroscopic samples. Compare degradation kinetics of cis vs. trans isomers to identify isomer-specific vulnerabilities .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo pharmacological data for this compound be resolved?
- Methodological Approach : Evaluate pharmacokinetic parameters (e.g., bioavailability, blood-brain barrier penetration) using radiolabeled compounds or microdialysis. Assess metabolite profiles via LC-MS/MS to identify active/inactive derivatives. Compare in vitro assay conditions (e.g., protein binding, pH) to physiological environments. Use species-specific metabolic models to reconcile interspecies variability .
Q. What theoretical frameworks guide the study of this compound’s interaction with acetylcholinesterase (AChE)?
- Methodological Approach : Apply molecular docking and molecular dynamics (MD) simulations to model isomer binding to AChE’s catalytic site. Validate predictions using site-directed mutagenesis (e.g., Trp86 or Phe295 residues) and kinetic assays (IC50 comparisons). Link findings to the "peripheral anionic site" theory of AChE inhibition .
Q. How can computational methods predict the relative binding affinities of cis vs. trans isomers?
- Methodological Approach : Perform quantum mechanical calculations (e.g., DFT) to compare isomer electronic properties. Use free-energy perturbation (FEP) or MM-PBSA in MD simulations to quantify binding energy differences. Validate with isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) for experimental ΔG values .
Q. What strategies are effective for integrating multi-omics data to elucidate the neuropharmacological mechanisms of this compound?
- Methodological Approach : Combine transcriptomics (RNA-seq) to identify gene expression changes in neuronal models, metabolomics (LC-MS) to track acetylcholine levels, and proteomics (Western blot) to assess AChE/BChE activity. Use systems biology tools (e.g., pathway enrichment analysis) to map interactions and identify off-target effects .
Q. Methodological Considerations
Q. How should researchers handle discrepancies in chiral separation efficiency across studies?
- Methodological Approach : Standardize chromatographic conditions (mobile phase composition, column type, flow rate) using reference compounds. Compare enantiomeric excess (EE) via polarimetry or chiral NMR shift reagents. Document batch-to-batch variability in chiral stationary phases .
Q. What statistical approaches are recommended for analyzing dose-response relationships in isomer-specific activity?
- Methodological Approach : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare cis vs. trans efficacy. Include confidence intervals and effect size metrics (e.g., Cohen’s d) for robustness .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Approach : Publish detailed protocols with reaction stoichiometry, purification steps (e.g., recrystallization solvents), and spectroscopic raw data. Use open-access repositories for crystallographic data (CCDC) and chromatograms. Collaborate with third-party labs for independent validation .
Q. Theoretical and Ethical Alignment
Q. How does the selection of a conceptual framework impact experimental design for isomer-specific studies?
- Methodological Approach : Align hypotheses with established theories (e.g., "lock-and-key" enzyme-substrate interactions) to guide assay selection. For example, prioritize fluorescence-based AChE inhibition assays if focusing on active site binding. Justify cis/trans comparisons using stereoelectronic theory .
Q. What ethical considerations arise when reporting contradictory data on isomer toxicity?
Properties
IUPAC Name |
2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPRYHONRUINMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458179 | |
Record name | rac (cis/trans) Donepezil N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120013-84-5, 147427-77-8, 147427-78-9 | |
Record name | Donepezil N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Donepezil N-oxide, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Donepezil N-oxide, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | rac (cis/trans) Donepezil N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DONEPEZIL N-OXIDE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E928P2KJ7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DONEPEZIL N-OXIDE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C870X5D93I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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